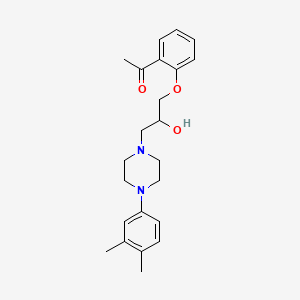
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- is a complex organic compound that belongs to the class of phenoxypropanol derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with an epoxide or halohydrin in the presence of a base to form the phenoxypropanol backbone. The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial process. The final product is often purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol under suitable conditions.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The acetylphenoxy group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(2-hydroxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-methoxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-chlorophenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
Uniqueness
The unique combination of the acetylphenoxy group and the piperazine ring in 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- distinguishes it from other similar compounds
Properties
CAS No. |
42583-20-0 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-8-9-20(14-18(17)2)25-12-10-24(11-13-25)15-21(27)16-28-23-7-5-4-6-22(23)19(3)26/h4-9,14,21,27H,10-13,15-16H2,1-3H3 |
InChI Key |
NZKIQIJDMKXDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


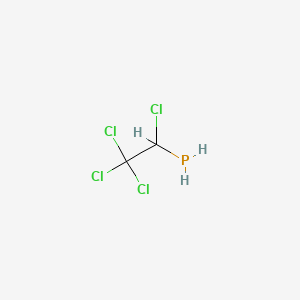
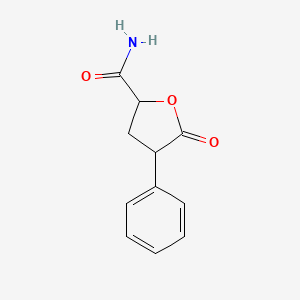
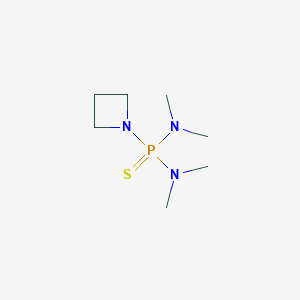

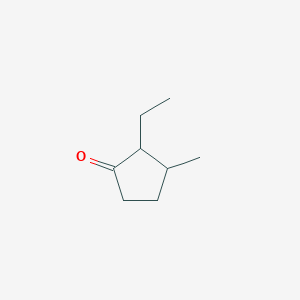

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
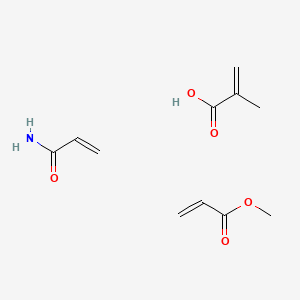
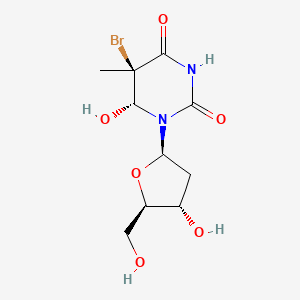
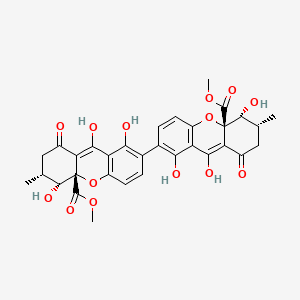
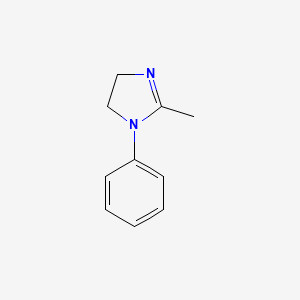
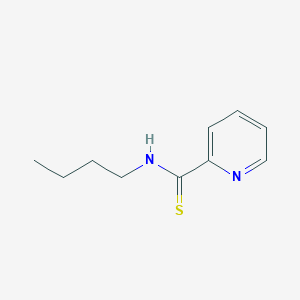
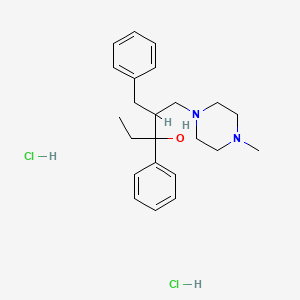
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
